molecular formula C11H8N4O2 B5753444 7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole

7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole

Cat. No.: B5753444
M. Wt: 228.21 g/mol
InChI Key: NKOFRNANOKVRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole, also known as FIDIBO, is a heterocyclic compound that has been extensively studied for its potential in medicinal chemistry. FIDIBO has shown promising results in various scientific research applications, including anti-tumor, anti-inflammatory, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-microbial activities, this compound has been shown to have antioxidant activity. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole in lab experiments is its low toxicity. This compound has been found to have minimal toxic effects on normal cells. Additionally, this compound has good solubility in water, which makes it easy to use in various assays. However, one of the limitations of using this compound in lab experiments is its low bioavailability. This compound has poor absorption and distribution in the body, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for 7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole research. One area of interest is the development of this compound derivatives with improved bioavailability and efficacy. Another area of interest is the investigation of this compound's potential in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential in other scientific research applications.

Synthesis Methods

The synthesis of 7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole involves a multi-step process that includes the reaction of 2-furylcarboxaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to form 2-(2-furyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbaldehyde. This intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of triethylamine to form the final product, this compound.

Scientific Research Applications

7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole has shown potential in various scientific research applications. One of the most promising applications is its anti-tumor activity. Several studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-microbial activity against various bacterial strains.

Properties

IUPAC Name

7-(furan-2-yl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-2-8(16-5-1)11-12-6-3-4-7-10(9(6)13-11)15-17-14-7/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOFRNANOKVRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=C1NC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.